molecular formula C11H15FN2O B2674176 3-fluoro-N-(oxepan-4-yl)pyridin-2-amine CAS No. 1872485-83-0

3-fluoro-N-(oxepan-4-yl)pyridin-2-amine

Cat. No.: B2674176
CAS No.: 1872485-83-0
M. Wt: 210.252
InChI Key: NXRZJDZFJRRYPW-UHFFFAOYSA-N
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Description

3-fluoro-N-(oxepan-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H15FN2O and a molecular weight of 210.25 g/mol It is characterized by the presence of a fluorine atom on the pyridine ring and an oxepane ring attached to the nitrogen atom

Preparation Methods

The synthesis of 3-fluoro-N-(oxepan-4-yl)pyridin-2-amine typically involves the following steps:

Chemical Reactions Analysis

3-fluoro-N-(oxepan-4-yl)pyridin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-fluoro-N-(oxepan-4-yl)pyridin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules for various chemical studies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(oxepan-4-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring plays a crucial role in its binding affinity and selectivity towards target proteins. The oxepane ring contributes to the compound’s overall stability and bioavailability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

3-fluoro-N-(oxepan-4-yl)pyridin-2-amine can be compared with similar compounds such as:

Properties

IUPAC Name

3-fluoro-N-(oxepan-4-yl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c12-10-4-1-6-13-11(10)14-9-3-2-7-15-8-5-9/h1,4,6,9H,2-3,5,7-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRZJDZFJRRYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCOC1)NC2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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